Cas no 84161-08-0 (2-(Biphenyl-4-yloxy)acetohydrazide)
2-(Biphenyl-4-yloxy)acetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide
- 2-(biphenyl-4-yloxy)acetohydrazide(SALTDATA: FREE)
- Acetic acid,2-([1,1'-biphenyl]-4-yloxy)-, hydrazide
- 2-(4-phenylphenoxy)acetohydrazide
- SR-01000032006-1
- Oprea1_710421
- 2-(biphenyl-4-yloxy)acetohydrazide
- Oprea1_523163
- MFCD01365732
- (Biphenyl-4-yloxy)-acetic acid hydrazide
- EN300-03631
- 2-(1,1'-biphenyl-4-yloxy)acetohydrazide
- SB86248
- AKOS000116267
- 2-[([1,1'-Biphenyl]-4-yl)oxy]acetohydrazide
- Z56823446
- VS-04959
- DTXSID40365766
- 84161-08-0
- 2-{[1,1'-BIPHENYL]-4-YLOXY}ACETOHYDRAZIDE
- SR-01000032006
- G45712
- STK033404
- ALBB-002581
- BBL015535
- 2-(Biphenyl-4-yloxy)acetohydrazide
-
- MDL: MFCD01365732
- Inchi: 1S/C14H14N2O2/c15-16-14(17)10-18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
- InChI Key: IPSUINOGBWHSJI-UHFFFAOYSA-N
- SMILES: O(CC(NN)=O)C1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 242.105527694g/mol
- Monoisotopic Mass: 242.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Density: 1.182
- Boiling Point: 500.1°C at 760 mmHg
- Flash Point: 256.2°C
- Refractive Index: 1.591
2-(Biphenyl-4-yloxy)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413780-100mg |
2-(Biphenyl-4-yloxy)acetohydrazide |
84161-08-0 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413780-500mg |
2-(Biphenyl-4-yloxy)acetohydrazide |
84161-08-0 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B413780-1g |
2-(Biphenyl-4-yloxy)acetohydrazide |
84161-08-0 | 1g |
$ 275.00 | 2022-06-07 | ||
| Fluorochem | 026690-1g |
Biphenyl-4-yloxy)-acetic acid hydrazide |
84161-08-0 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 026690-5g |
Biphenyl-4-yloxy)-acetic acid hydrazide |
84161-08-0 | 95% | 5g |
£372.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024003-500mg |
2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide |
84161-08-0 | 500mg |
3233CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024003-1g |
2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide |
84161-08-0 | 1g |
4973CNY | 2021-05-07 | ||
| eNovation Chemicals LLC | Y1265658-1g |
Acetic acid,2-([1,1'-biphenyl]-4-yloxy)-, hydrazide |
84161-08-0 | 95% | 1g |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1265658-5g |
Acetic acid,2-([1,1'-biphenyl]-4-yloxy)-, hydrazide |
84161-08-0 | 95% | 5g |
$650 | 2024-06-07 | |
| abcr | AB214710-1 g |
2-(Biphenyl-4-yloxy)acetohydrazide; 95% |
84161-08-0 | 1 g |
€230.10 | 2023-07-20 |
2-(Biphenyl-4-yloxy)acetohydrazide Suppliers
2-(Biphenyl-4-yloxy)acetohydrazide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(Biphenyl-4-yloxy)acetohydrazide
Introduction to 2-(Biphenyl-4-yloxy)acetohydrazide (CAS No. 84161-08-0)
2-(Biphenyl-4-yloxy)acetohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 84161-08-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of biphenyl derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural motif of biphenyl, combined with the hydrazide functional group, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The biphenyl-4-yloxy moiety in the name of 2-(Biphenyl-4-yloxy)acetohydrazide is particularly noteworthy, as it introduces a hydrophilic aromatic ring system that can interact with various biological targets. This feature has been exploited in numerous drug discovery programs to enhance solubility, bioavailability, and target affinity. The presence of the acetohydrazide group further extends the potential utility of this compound, as hydrazides are known for their reactivity in forming Schiff bases and other heterocyclic structures, which are prevalent in many bioactive molecules.
In recent years, there has been a surge in research focusing on biphenyl-based compounds due to their reported pharmacological properties. Studies have demonstrated that biphenyl derivatives can exhibit activities ranging from anti-inflammatory and antimicrobial to anticancer and antiviral effects. The specific substitution pattern on the biphenyl ring, as seen in 2-(Biphenyl-4-yloxy)acetohydrazide, can fine-tune these activities by influencing electronic and steric properties. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 2-(Biphenyl-4-yloxy)acetohydrazide is its potential role in modulating enzyme activity. The hydrazide group is particularly interesting because it can participate in covalent bond formation with electrophilic centers on enzymes, leading to inhibition or activation depending on the context. This reactivity has been leveraged in the development of protease inhibitors, which are crucial in treating various diseases, including cancer and infectious disorders. The biphenyl-4-yloxy part of the molecule can serve as a recognition element that binds to specific pockets on the enzyme surface, enhancing the overall binding affinity.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising candidates like 2-(Biphenyl-4-yloxy)acetohydrazide. Molecular docking studies have shown that this compound can interact with a variety of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in metabolic pathways. These interactions are often mediated by hydrogen bonding networks involving the hydrazide and biphenyl-4-yloxy groups. Such insights are invaluable for designing novel therapeutics with improved efficacy and selectivity.
The synthesis of 2-(Biphenyl-4-yloxy)acetohydrazide involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. The introduction of the biphenyl-4-yloxy group typically requires palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for precise functionalization at the para position of biphenyl derivatives. Subsequent reactions with acetohydrazide derivatives complete the synthesis. This synthetic route underscores the compound's feasibility for large-scale production if needed for industrial applications.
From a medicinal chemistry perspective, 2-(Biphenyl-4-yloxy)acetohydrazide represents an excellent example of how structural modifications can lead to novel bioactive entities. The combination of aromaticity provided by biphenyl and reactivity offered by hydrazides creates a rich chemical space for exploration. Researchers have utilized similar scaffolds to develop drugs that target complex diseases by modulating protein-protein interactions or enzyme function. The versatility of this compound makes it a valuable tool in drug discovery pipelines.
In conclusion, 2-(Biphenyl-4-yloxy)acetohydrazide (CAS No. 84161-08-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features—combining a hydrophilic aromatic ring system with a reactive hydrazide group—make it suitable for diverse applications ranging from enzyme inhibition to molecular recognition studies. As research continues to uncover new biological activities and synthetic methodologies, compounds like this will undoubtedly play a crucial role in advancing therapeutic strategies against various diseases.
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